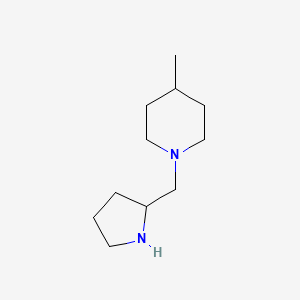

4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine

説明

“4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine” is a chemical compound with the molecular formula C11H22N2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom, and pyrrolidine, a five-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of “this compound” and its derivatives can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperidine ring and a pyrrolidine ring. The piperidine ring contributes to the stereochemistry of the molecule, and the pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the pyrrolidine ring also provides increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 255.23 . It is a powder at room temperature .科学的研究の応用

1. Pharmacological Characterization

4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine derivatives have been studied for their pharmacological properties. For instance, the compound PF-04447943 is a novel PDE9A inhibitor identified for the treatment of cognitive disorders. It has been reported to elevate central cGMP levels in the brain and CSF of rodents and exhibits procognitive activity in several rodent models (Verhoest et al., 2012).

2. Anti-Angiogenic and DNA Cleavage Studies

Certain derivatives of this compound have shown significant anti-angiogenic and DNA cleavage activities. These compounds can effectively block the formation of blood vessels in vivo and exhibit potential as anticancer agents (Kambappa et al., 2017).

3. Receptor Binding Studies

These compounds have been involved in receptor binding studies relevant to their neuroleptic activities. Such studies help in understanding the molecular interactions of these compounds with various receptors, which is crucial in the design of drugs targeting specific neurological conditions (Remy et al., 1983).

4. Synthesis and Structural Studies

Synthesis and structural studies of compounds like 4-(pyrrolidin-1-ylmethyl)benzaldehyde have been conducted to understand their role as intermediates in the production of small molecule anticancer drugs (Zhang et al., 2018).

5. Treatment of Neurodegenerative Disorders

Derivatives of this compound have been studied for their potential in treating neurodegenerative disorders such as Alzheimer's disease. These studies involve the synthesis and evaluation of these compounds for anti-Alzheimer's activity, comparing their effectiveness to existing treatments (Gupta et al., 2020).

将来の方向性

作用機序

Target of Action

Compounds with a pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) .

Mode of Action

The pyrrolidine ring structure contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been reported to have various biological activities .

Pharmacokinetics

The pyrrolidine ring structure has been used to modify the pharmacokinetic profile of certain compounds .

Result of Action

Compounds with a pyrrolidine ring structure have been used to obtain biologically active compounds for the treatment of human diseases .

Action Environment

The pyrrolidine ring structure has been used to design new compounds with different biological profiles .

特性

IUPAC Name |

4-methyl-1-(pyrrolidin-2-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10-4-7-13(8-5-10)9-11-3-2-6-12-11/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCDPMBBVBXWJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Trifluoromethoxy)phenyl]acrylamide](/img/structure/B3043434.png)

![5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B3043436.png)

![4-[3-(Trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3043437.png)

![2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B3043438.png)

![2-Benzyl-2,9-diazaspiro[5.5]undecane](/img/structure/B3043442.png)

![1H-1,4-Diazepine, hexahydro-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3043444.png)